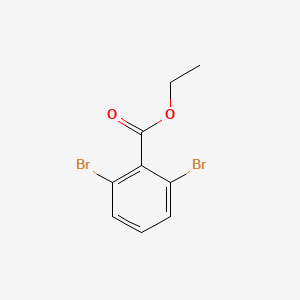

![molecular formula C7H6FN3 B1321969 5-Amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 651744-35-3](/img/structure/B1321969.png)

5-Amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine (4FPP) is a fluorinated pyridine derivative that has recently gained attention for its potential applications in a wide range of scientific research areas. 4FPP is a relatively new compound, and its structure and properties have been studied extensively in order to determine its potential uses in the laboratory.

Applications De Recherche Scientifique

5-Amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine : Analyse complète des applications de la recherche scientifique

Inhibiteurs de FGFR pour le traitement du cancer : Ce composé a été évalué pour son potentiel en tant qu'inhibiteur de FGFR, montrant une activité antiproliférative puissante contre les cellules Hep3B, qui sont un type de cellules cancéreuses du foie. Il fait partie de la recherche en cours pour développer de nouveaux traitements contre divers types de cancer .

Gestion du diabète : Les dérivés de ce composé ont montré une efficacité dans la réduction des niveaux de glucose sanguin, suggérant des applications potentielles dans la prévention et le traitement des troubles impliquant une glycémie élevée, tels que le diabète de type 1, le diabète lié à l'obésité et les maladies cardiovasculaires .

Recherche sur le cancer du sein : Des études in vitro ont démontré que certains dérivés peuvent inhiber la prolifération des cellules cancéreuses du sein et induire l'apoptose, ainsi qu'inhiber de manière significative la migration et l'invasion de ces cellules .

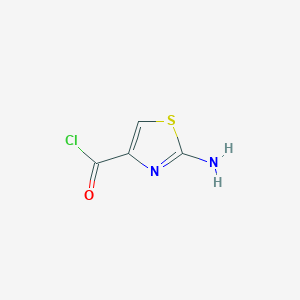

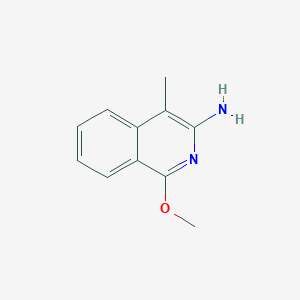

Optimisation pharmacologique : Des modifications de la structure du composé ont été explorées pour améliorer ses propriétés pharmacologiques. Par exemple, le remplacement d'un groupe méthoxy par du chlore a diminué la puissance de FGFR1 et l'activité cellulaire, indiquant l'importance de l'optimisation structurelle dans la conception de médicaments .

Applications biomédicales : Les dérivés du composé ont été utilisés pour une large gamme de cibles biologiques en raison de leurs utilisations biologiques potentielles, indiquant un large éventail d'applications dans la recherche biomédicale .

Prolifération et différenciation des cellules cancéreuses : Les dérivés de pyrazolo[3,4-b]pyridine, qui sont structurellement liés à la this compound, ont été synthétisés et évalués pour leur rôle dans l'inhibition des kinases des récepteurs de la tropomyosine (TRK) associées à la prolifération et à la différenciation des cellules cancéreuses .

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives

Mécanisme D'action

Target of Action

The primary targets of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .

Mode of Action

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s molecular weight is 151141, and it has a LogP value of 130 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity. This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .

Cellular Effects

The effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through its interaction with FGFRs, leading to the disruption of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, the compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine exerts its effects by binding to the active site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals. The compound’s structure allows it to fit precisely into the FGFR binding pocket, making it a potent inhibitor . Furthermore, it may also affect gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine in animal models have been dose-dependent. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in potential therapeutic applications.

Metabolic Pathways

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic processes are crucial for determining the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine is primarily in the cytoplasm and nucleus . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on the cellular context . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Propriétés

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHFKALFJRELSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

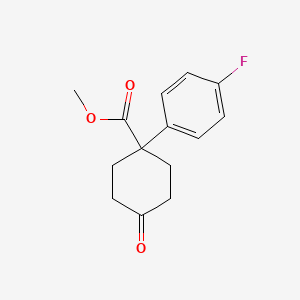

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)